2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC15973188
Molecular Formula: C10H14ClN3
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClN3 |
|---|---|
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N3.ClH/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13;/h2-3,6-7H,4-5,11H2,1H3;1H |
| Standard InChI Key | PHPRJHFYDHEMDF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C2)CCN.Cl |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride typically involves multi-step reactions starting from substituted imidazopyridine precursors. A common approach includes:
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Formation of the Imidazopyridine Core:
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Introduction of the Ethylamine Side Chain:
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Salt Formation:
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Treatment with hydrochloric acid in polar solvents like methanol or ethanol to yield the hydrochloride salt.
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Optimization and Yield
Key reaction parameters include:
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Temperature: Reactions often proceed at reflux (70–100°C) for cyclization steps .
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Catalysts: Palladium on carbon (Pd/C) or Raney nickel may facilitate hydrogenation steps .
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Solvents: Ethyl acetate, tetrahydrofuran (THF), and dichloromethane are commonly used .
A representative synthesis from the patent literature achieved a 79% yield for a related imidazopyridine derivative using LiAlH₄ reduction . Scaling these methods requires careful control of stoichiometry and purification via column chromatography or recrystallization.
Physicochemical Properties
The compound exhibits moderate lipophilicity, enabling membrane permeability in biological systems. Its hydrochloride salt form improves aqueous solubility, critical for in vitro assays. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions .
Biological Activity and Mechanisms
Antiviral Activity
The compound’s ability to interfere with viral replication has been hypothesized. Imidazopyridines can block viral polymerases or proteases, as seen in hepatitis C virus (HCV) and HIV research . Molecular docking simulations suggest strong binding to the HCV NS5B polymerase active site (binding energy: −9.2 kcal/mol) .
Anti-inflammatory Effects
In murine models, imidazopyridine derivatives reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, indicating potential anti-inflammatory applications . The ethylamine moiety may modulate NF-κB signaling pathways.
Applications in Drug Development
Lead Optimization
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride serves as a scaffold for designing analogs with enhanced potency. Structural modifications include:
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Halogenation: Bromine or chlorine at the 6-position (as in AB561661) improves target affinity .
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Side Chain Elongation: Replacing ethylamine with bulkier amines alters pharmacokinetic profiles .
Prodrug Development
The primary amine group facilitates conjugation with prodrug moieties (e.g., acyloxyalkyl carbamates) to enhance oral bioavailability .
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